4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
描述
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to computational nomenclature systems, the preferred International Union of Pure and Applied Chemistry name is 4-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. This nomenclature reflects the compound's complex architecture, incorporating the dihydropyrazole core as the principal heterocyclic system with specific positional descriptors for the substituent groups.
The molecular formula C₂₀H₁₉FN₂O₄ indicates the presence of twenty carbon atoms, nineteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and four oxygen atoms. The systematic classification places this compound within the broader category of pyrazole derivatives, specifically as a 4,5-dihydropyrazole variant with aromatic substitutions and an acyl chain extension. The compound's Chemical Abstracts Service registry number is documented as 337482-93-6, providing unique identification within chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉FN₂O₄ |
| Molecular Weight | 370.4 grams per mole |
| Chemical Abstracts Service Number | 337482-93-6 |
| International Union of Pure and Applied Chemistry Name | 4-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
| PubChem Compound Identifier | 2879132 |
The structural classification reveals that this compound belongs to the pyrazole derivatives family, which are recognized for their diverse biological activities including antimicrobial, anti-inflammatory, anticonvulsant, analgesic, antidiabetic, antirheumatic, anticancer, and antituberculosis properties. The dihydropyrazole core represents a saturated heterocyclic ring system that differs from fully aromatic pyrazoles by containing two additional hydrogen atoms, resulting in distinct chemical and biological properties.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of dihydropyrazole compounds, particularly the envelope conformation adopted by the five-membered heterocyclic ring system. Research on similar dihydropyrazole derivatives demonstrates that the dihydropyrazole ring commonly adopts an envelope conformation with one carbon atom positioned at the vertex. This conformational preference arises from the sp³ hybridization of the saturated carbon atoms within the ring, creating a non-planar geometry that minimizes steric strain.
The presence of the fluorophenyl and methoxyphenyl substituents significantly influences the overall molecular geometry through steric interactions and electronic effects. Studies of related fluorinated pyrazole derivatives indicate that the fluorine atom's electronegativity affects the electronic distribution within the aromatic system, potentially influencing the orientation of the phenyl rings relative to the dihydropyrazole core. The methoxy group on the opposite phenyl ring contributes additional steric bulk and electron-donating effects that further modulate the molecular conformation.
Conformational analysis of similar dihydropyrazole compounds reveals that the dihedral angles between the pyrazole ring and substituted aromatic rings typically range from 4° to 11°, indicating relatively coplanar arrangements. The butyric acid chain extends from the nitrogen atom of the pyrazole ring through an oxo linkage, creating additional conformational flexibility that affects the molecule's overall three-dimensional shape and potential biological interactions.
| Structural Feature | Characteristic |
|---|---|
| Ring Conformation | Envelope |
| Phenyl Ring Orientation | Near-coplanar with pyrazole |
| Acid Chain Flexibility | High rotational freedom |
| Steric Interactions | Moderate between substituents |
Spectroscopic Characterization (Fourier Transform Infrared, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Fourier Transform Infrared spectroscopy provides characteristic absorption bands that identify functional groups present within the molecule. The carboxylic acid functionality typically exhibits a broad absorption band around 3300-2500 wavenumbers corresponding to the hydroxyl stretch, with a sharp carbonyl stretch near 1700 wavenumbers.
Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns corresponding to different hydrogen environments within the molecule. The aromatic protons of the fluorophenyl and methoxyphenyl rings appear in the downfield region between 7-8 parts per million, with coupling patterns reflecting the substitution patterns on each ring. The methoxy group exhibits a characteristic singlet around 3.8 parts per million, while the dihydropyrazole ring protons appear as complex multiplets in the aliphatic region.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon atoms associated with the oxo group and carboxylic acid function appear in the downfield region around 170-200 parts per million. The aromatic carbon atoms of the substituted phenyl rings exhibit characteristic chemical shifts in the 110-140 parts per million range, with the fluorinated carbon showing distinctive coupling patterns due to carbon-fluorine interactions.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of the compound. The molecular ion peak appears at mass-to-charge ratio 370, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the carboxylic acid group and sequential breakdown of the aromatic substituents, providing structural confirmation through comparison with reference spectra.
| Spectroscopic Technique | Key Observations |
|---|---|
| Fourier Transform Infrared | Carbonyl stretch at 1700 wavenumbers, hydroxyl broad band |
| Proton Nuclear Magnetic Resonance | Aromatic region 7-8 parts per million, methoxy singlet at 3.8 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons 170-200 parts per million, aromatic carbons 110-140 parts per million |
| Mass Spectrometry | Molecular ion at mass-to-charge ratio 370 |
X-ray Crystallographic Studies and Solid-State Properties
X-ray crystallographic analysis of dihydropyrazole derivatives provides detailed insights into solid-state molecular arrangements and intermolecular interactions. Studies of related compounds demonstrate that dihydropyrazole derivatives commonly crystallize in monoclinic crystal systems with specific space group symmetries. The crystal structure of 3-amino-1-phenyl-4,5-dihydropyrazol-2-ium picrate, a structurally related compound, revealed important conformational details about protonation sites and hydrogen bonding patterns in dihydropyrazole systems.
The solid-state packing of dihydropyrazole compounds is typically governed by hydrogen bonding interactions involving the nitrogen atoms of the pyrazole ring and any available hydrogen bond donors or acceptors in the substituent groups. In the case of this compound, the carboxylic acid group serves as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that stabilize the crystal lattice.
Crystallographic studies of similar fluorinated pyrazole derivatives indicate that fluorine atoms participate in weak intermolecular interactions that influence crystal packing arrangements. The methoxy substituent also contributes to the solid-state structure through potential hydrogen bonding with the oxygen atom acting as an acceptor site. These intermolecular forces collectively determine the material's physical properties including melting point, solubility, and stability characteristics.
The envelope conformation observed in solution-state studies is typically preserved in the solid state, with torsion angles reflecting the optimal balance between intramolecular strain and intermolecular packing forces. Bond lengths and angles within the dihydropyrazole ring system align with expected values for sp³ and sp² hybridized carbon and nitrogen atoms, confirming the structural integrity of the heterocyclic core.
| Crystallographic Parameter | Typical Value Range |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c (common) |
| Envelope Conformation | Preserved |
| Hydrogen Bonding | Multiple intermolecular interactions |
| Fluorine Interactions | Weak but structurally significant |
属性
IUPAC Name |
4-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZNOMYFZLYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387040 | |
| Record name | 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337482-93-6 | |
| Record name | 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
General Synthetic Route
The preparation typically follows a condensation and cyclization strategy involving hydrazine derivatives and β-ketoesters or β-diketones, followed by functional group transformations to install the 4-oxo-butyric acid side chain.
Synthesis of substituted β-ketoester or β-diketone precursors:
- Starting from appropriately substituted acetophenones (4-fluoroacetophenone and 4-methoxyacetophenone), Claisen condensation or related methods generate β-ketoesters or β-diketones bearing the desired aryl groups.
Formation of the dihydropyrazole ring:
- Reaction of the β-ketoester/diketone with hydrazine or substituted hydrazines leads to cyclization forming the 4,5-dihydro-pyrazole ring.
- The reaction conditions (solvent, temperature, catalyst) are optimized to favor the formation of the 1-substituted pyrazole with the correct substitution pattern.
Introduction of the 4-oxo-butyric acid side chain:
- The N-1 position of the pyrazole is alkylated or acylated with a suitable 4-oxo-butyric acid derivative or precursor.
- This can be achieved by reaction with 4-bromo- or 4-chlorobutyric acid derivatives or via esterification followed by hydrolysis.
Purification and characterization:
- The final compound is purified by recrystallization or chromatography.
- Characterization includes NMR, IR, MS, and elemental analysis to confirm structure and purity.
Specific Synthetic Procedures from Literature and Patents
Pyrazole ring formation:
The cyclization of hydrazine with β-ketoesters bearing 4-fluoro and 4-methoxyphenyl substituents is performed under reflux in ethanol or other polar solvents. The reaction proceeds via nucleophilic attack of hydrazine on the keto group, followed by ring closure.Installation of 4-oxo-butyric acid:
Alkylation of the pyrazole nitrogen with ethyl 4-bromobutyrate under basic conditions (e.g., potassium carbonate in DMF) followed by saponification yields the free acid.Alternative routes:
Some methods use direct condensation of hydrazines with 1,3-dicarbonyl compounds that already contain the 4-oxo-butyric acid moiety or its protected form, reducing the number of steps.
Catalytic and Stereoselective Considerations
Ruthenium-catalyzed asymmetric hydrogenation has been reported for related pyrazole derivatives to achieve stereoselective reduction of intermediates, enhancing enantiomeric purity.
Use of chiral ligands and mild conditions improves yield and selectivity, especially when preparing intermediates with chiral centers adjacent to the pyrazole ring.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Notes |
|---|---|---|
| β-Ketoester/diketone synthesis | Claisen condensation, base (NaOEt), solvent (ethanol) | Substituted acetophenones as starting materials |
| Pyrazole ring formation | Hydrazine hydrate, reflux in ethanol or methanol | Cyclization to 4,5-dihydro-pyrazole |
| N-alkylation | Ethyl 4-bromobutyrate, K2CO3, DMF, 50-80°C | Alkylation at N-1 position |
| Hydrolysis | NaOH or KOH aqueous solution, reflux | Conversion of ester to acid |
| Purification | Recrystallization or column chromatography | Ensures compound purity |
Research Findings and Optimization
Yield optimization:
Reaction yields for the pyrazole formation step typically range from 70-85%, depending on purity of starting materials and reaction time.Selectivity:
The regioselectivity of substitution on the pyrazole ring is controlled by the order of reagent addition and reaction temperature.Scalability:
The described methods are amenable to scale-up with minor adjustments in solvent volumes and reaction times.Stability: The 4-oxo-butyric acid moiety is sensitive to strong acidic or basic conditions; thus, mild hydrolysis and neutralization steps are preferred.
化学反应分析
Types of Reactions
4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Anticancer Activity
Research has indicated that compounds with similar structures to 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid exhibit promising anticancer properties. The presence of the fluorophenyl and methoxyphenyl groups enhances the compound's interaction with cancer cell lines, potentially leading to apoptosis in malignant cells.
Case Study : A study conducted on various derivatives of pyrazole compounds demonstrated that modifications at the phenyl rings significantly improved cytotoxicity against breast cancer cell lines (MCF-7) .
Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects, particularly in conditions like arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Research Findings : In vitro studies have shown that similar pyrazole derivatives can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Neurological Applications
Given the structural features of this compound, it is also being explored for potential neuroprotective effects. The ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Clinical Insights : Research has suggested that compounds with similar scaffolds can protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegeneration .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) at position 3 correlate with reduced yields compared to methoxy groups, likely due to steric or electronic hindrance during cyclization .
- Purity remains consistently high (>95%) across analogs, suggesting robust purification protocols (e.g., flash chromatography) .
Anticancer Activity
- Compound 4 (4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide) exhibits potent cytotoxicity (IC₅₀ = 1.2 µM) and tumor selectivity (TS = 4.8), attributed to the 4-hydroxyphenyl group’s hydrogen-bonding capacity .
- The target compound ’s 4-methoxyphenyl group may reduce cytotoxicity compared to hydroxylated analogs but improve metabolic stability by resisting oxidation .
Antimicrobial Activity
Enzyme Inhibition
- Sulfonamide analogs (e.g., 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide) inhibit carbonic anhydrase isoforms, while 4-oxo-butyric acid derivatives may target dehydrogenases or kinases via carboxylate coordination .
Crystallographic and Computational Insights
- Methoxyphenyl-containing pyrazolines (e.g., ) exhibit distinct crystal packing via π-π stacking and C–H···O interactions, stabilized by the methoxy group’s electron-donating nature. This contrasts with halogenated analogs, where halogen bonds dominate .
- Docking studies (using AutoDock4 ) predict the target compound’s 4-oxo-butyric acid moiety forms salt bridges with lysine residues in enzyme active sites, a feature absent in sulfonamide derivatives .
生物活性
The compound 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid represents a significant class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups, along with a butyric acid moiety. Its structural formula can be represented as follows:
Antitumor Activity
Research has shown that pyrazole derivatives, including the compound , exhibit antitumor properties . For instance, studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of approximately 0.08 µM .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory activities . The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that it can stabilize human red blood cell membranes, indicating potential anti-inflammatory effects .
Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has been well-documented. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Antioxidant Activity
Antioxidant properties are another hallmark of pyrazole compounds. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Studies have reported that similar compounds exhibit significant antioxidant activity through various assays .
Research Findings and Case Studies
| Activity | IC50 Value | Tested Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 0.08 µM | MCF-7 (breast cancer) | |
| COX Inhibition | - | Human Red Blood Cells | |
| Antibacterial | - | Various bacterial strains | |
| Antioxidant | - | DPPH assay |
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound likely inhibits enzymes involved in inflammatory pathways, such as COX.
- Cell Cycle Regulation : It may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell cycle regulation.
- Antioxidative Defense : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
常见问题
Q. How can reaction conditions be optimized for the synthesis of 4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid?
- Methodological Answer : Synthesis optimization requires precise control of temperature, solvent polarity, and reaction time. For pyrazoline derivatives, ethanol or DMF are preferred solvents due to their ability to stabilize intermediates. For example, refluxing at 80–100°C in ethanol for 6–8 hours achieves higher yields (≥85%) . Thin-layer chromatography (TLC) should be used to monitor reaction progress, and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures removal of unreacted precursors .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions and diastereomeric ratios. For instance, methoxy (–OCH) protons resonate at δ 3.7–3.9 ppm, while pyrazoline CH groups appear as doublets near δ 3.1–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity (>95%) and identifies byproducts .
Q. How can researchers address solubility challenges during biological assays?
- Methodological Answer : The compound’s carboxylic acid group enhances water solubility at physiological pH (7.4). For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and testing against target enzymes. For example, fluorophenyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets, while methoxyphenyl groups may improve metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to receptors like COX-2 or HDACs .
Q. What strategies resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Use IC/EC curves to distinguish therapeutic vs. toxic thresholds. For example, anti-inflammatory effects (COX-2 inhibition) may occur at 10 μM, while cytotoxicity emerges at >50 μM .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects. For instance, unintended MAPK pathway activation could explain cytotoxicity .
Q. How can X-ray crystallography validate the compound’s stereochemistry and conformation?
- Methodological Answer : Co-crystallize the compound with a target protein (e.g., human serum albumin) or in pure form. Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths (C–C: ~1.54 Å) and dihedral angles. For pyrazoline derivatives, the 4,5-dihydro ring adopts an envelope conformation, confirmed by R-factor values <0.05 .
Q. What in silico models predict metabolic stability and pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
